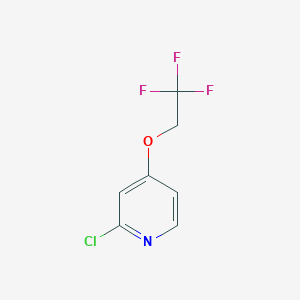

2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIHRRMIARXQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679974 | |

| Record name | 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-01-0 | |

| Record name | 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine: A Multi-Spectroscopic Approach

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical and agrochemical research, halogenated and fluorinated pyridines represent a cornerstone of molecular design. Their unique electronic properties and metabolic stability make them prized intermediates in the synthesis of novel bioactive compounds. Among these, 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine stands out as a versatile building block. The precise and unambiguous confirmation of its molecular structure is paramount to ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. This in-depth technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound, leveraging a synergistic multi-spectroscopic approach. We will delve into the causality behind experimental choices, demonstrating how a self-validating system of analysis is constructed through the integrated interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, and ¹⁹F NMR.

Introduction: The Imperative of Structural Verification

The introduction of a trifluoroethoxy group into a pyridine scaffold significantly alters its lipophilicity and electronic nature, making it a valuable moiety in drug discovery.[1] The presence of a chlorine atom at the 2-position provides a reactive handle for further functionalization, such as in cross-coupling reactions.[2] Given the potential for isomeric impurities arising during synthesis, a rigorous and unequivocal confirmation of the target molecule's constitution is not merely a procedural step but a foundational requirement for any research and development program. This guide will walk through the logical progression of analytical techniques employed to confirm the identity and structure of this compound.

The Elucidation Workflow: A Strategic Overview

The structural elucidation of an organic molecule is a puzzle where each spectroscopic technique provides a unique set of clues. Our strategy is to sequentially and synergistically apply these techniques to build a complete and validated picture of the molecule.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Glimpse - Molecular Weight and Formula

Mass spectrometry is the initial and one of the most crucial steps, providing the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a soft ionization technique suitable for this molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum.

Data Presentation: Predicted Mass Spectrometry Data

| Ion Species | Predicted m/z |

| [M+H]⁺ | 212.0085 |

| [M+Na]⁺ | 234.0004 |

Note: These values are predicted for C₇H₅ClF₃NO.

Interpretation and Trustworthiness:

The observation of a prominent peak at the predicted m/z for the protonated molecule ([M+H]⁺) provides strong evidence for the molecular weight of 211.57 g/mol .[4] The isotopic pattern associated with this peak is also critical. Due to the natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), we expect to see a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak. This isotopic signature is a self-validating feature for the presence of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy: Identifying the Molecular Bonds

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, offering a rapid and non-destructive method to identify the functional groups present.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the neat sample (if liquid or a low-melting solid) or a solid sample ground with KBr is placed on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Presentation: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |

| ~1600, 1480 | C=C, C=N stretch | Aromatic (Pyridine) Ring |

| ~1250-1000 | C-O stretch | Aryl Ether |

| ~1350-1150 | C-F stretch | Trifluoromethyl |

| ~850-750 | C-Cl stretch | Aryl Halide |

Interpretation and Causality:

-

The presence of aromatic C-H stretching and the characteristic ring stretching vibrations confirm the pyridine core.[6][7][8][9]

-

A strong band in the C-O stretching region is indicative of the ether linkage.

-

The very strong and characteristic C-F stretching bands are a clear indicator of the trifluoroethoxy group.[10]

-

A band in the lower frequency region is expected for the C-Cl bond.[10]

The IR spectrum provides a qualitative fingerprint of the molecule, confirming the presence of the key functional groups and aligning with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the definitive elucidation of the molecular structure, providing detailed information about the chemical environment, connectivity, and spatial relationships of the atoms. For a fluorinated molecule like this, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Experimental Protocol: ¹H NMR

-

Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 1H | H-6 |

| ~7.05 | d | 1H | H-3 |

| ~6.90 | dd | 1H | H-5 |

| ~4.50 | q | 2H | -OCH₂- |

Interpretation and Expertise:

-

Aromatic Region: The pyridine ring protons are expected to appear in the aromatic region (δ 6.5-8.5 ppm). The proton at C-6 (H-6), being adjacent to the electronegative nitrogen, will be the most downfield. The protons at C-3 and C-5 will be further upfield. The splitting pattern will be informative: H-6 will be a doublet coupled to H-5, H-3 will be a doublet, and H-5 will be a doublet of doublets, coupled to both H-6 and H-3.

-

Aliphatic Region: The methylene protons (-OCH₂-) of the trifluoroethoxy group will be significantly deshielded by the adjacent oxygen atom. They will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group (³JHF).

¹⁹F NMR Spectroscopy: The Fluorine Perspective

Given the presence of the -CF₃ group, ¹⁹F NMR is essential for confirming this moiety.[7]

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Same as for ¹H NMR.

-

Data Acquisition: A ¹⁹F NMR spectrum is acquired, often with proton decoupling.

Data Presentation: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -74 | t | -CF₃ |

Interpretation and Causality:

-

The three fluorine atoms of the trifluoroethoxy group are chemically equivalent and will give rise to a single resonance.

-

This signal will appear as a triplet due to coupling with the two adjacent methylene protons (³JFH). The chemical shift is characteristic of a CF₃ group attached to an oxygen.[4] The large chemical shift dispersion in ¹⁹F NMR makes signal assignment highly reliable.[4]

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Same as for ¹H NMR, but may require a more concentrated sample or longer acquisition time.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Data Presentation: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~165 | C | C-4 |

| ~152 | C | C-2 |

| ~150 | CH | C-6 |

| ~122 | q (¹JCF ≈ 277 Hz) | -CF₃ |

| ~115 | CH | C-5 |

| ~110 | CH | C-3 |

| ~65 | q (²JCF ≈ 35 Hz) | -OCH₂- |

Interpretation and Authoritative Grounding:

-

The carbon atoms of the pyridine ring will appear in the aromatic region, with C-2 and C-4 being the most deshielded due to the attachment of the electronegative chlorine and oxygen atoms, respectively.

-

The carbon of the -CF₃ group will appear as a quartet due to strong one-bond coupling to the three fluorine atoms (¹JCF).

-

The methylene carbon (-OCH₂-) will also appear as a quartet due to two-bond coupling to the fluorine atoms (²JCF).

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecule, serving as the ultimate validation of the proposed structure.

Caption: Key 2D NMR correlations for confirming the structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. We would expect to see cross-peaks between H-6/C-6, H-5/C-5, H-3/C-3, and -OCH₂-/-OCH₂-. This definitively assigns the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. The key correlation to confirm the substitution pattern is the cross-peak between the methylene protons (-OCH₂-) and the C-4 carbon of the pyridine ring. This unequivocally establishes that the trifluoroethoxy group is attached at the 4-position.

Conclusion: A Validated Structure

Through the systematic and integrated application of mass spectrometry, IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, we have constructed a self-validating and unambiguous structural proof for this compound. Each technique provides a layer of evidence that, when combined, leaves no doubt as to the molecule's identity and constitution. This rigorous approach to structure elucidation is fundamental to ensuring the quality and reproducibility of research in the fields of drug discovery and materials science.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azom.com [azom.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chimia.ch [chimia.ch]

- 10. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities. Among these, 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine emerges as a scaffold of significant interest. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and, most critically, its versatile role as a reactive intermediate in medicinal chemistry. We will explore the nuanced reactivity of this molecule, highlighting the strategic importance of its trifluoroethoxy and chloro substituents in directing synthetic transformations and imparting desirable physicochemical properties to target bioactive compounds. This document serves as a resource for researchers, offering both foundational knowledge and field-proven insights into the practical application of this valuable synthetic tool.

Introduction: The Emergence of Fluorinated Pyridines in Drug Design

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's pharmacokinetic and pharmacodynamic profile. The trifluoroethoxy group, in particular, can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the basicity of the pyridine nitrogen.

This compound (CAS 885277-01-0) is a bifunctional building block that leverages these advantages. The chlorine atom at the 2-position provides a reactive handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The 4-(2,2,2-trifluoroethoxy) group, meanwhile, acts as a powerful electronic modulator and a source of desirable physicochemical properties.

While its direct incorporation into marketed drugs is not as extensively documented as some other pyridine intermediates, its value lies in its potential for the synthesis of a diverse array of more complex pharmaceutical targets. This guide will dissect the chemistry of this molecule to unlock that potential.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical characteristics is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 885277-01-0 | [1] |

| Molecular Formula | C₇H₅ClF₃NO | [1] |

| Molecular Weight | 211.57 g/mol | [1] |

| Appearance | Not specified (typically a solid or oil) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified |

Note: Experimental physical properties for this specific compound are not widely published. Values should be determined experimentally before use.

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through several established routes in heterocyclic chemistry. A common strategy involves the initial construction of the 4-(2,2,2-trifluoroethoxy)pyridine core, followed by chlorination at the 2-position.

A plausible synthetic pathway is outlined below:

Figure 1: A potential synthetic route to this compound.

Experimental Protocol: A Generalized Synthetic Approach

Step 1: Synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine

-

To a solution of 4-hydroxypyridine in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the reaction to stir for 30-60 minutes to ensure complete deprotonation.

-

Add 2,2,2-trifluoroethyl triflate or a similar trifluoroethylating agent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous work-up and extract the product with a suitable organic solvent. Purify by column chromatography.

Step 2: N-Oxidation

-

Dissolve the 4-(2,2,2-trifluoroethoxy)pyridine in a chlorinated solvent such as dichloromethane (DCM).

-

Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and wash with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate to yield the N-oxide.

Step 3: Chlorination

-

Treat the 4-(2,2,2-trifluoroethoxy)pyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the reaction mixture (the temperature will depend on the chlorinating agent used) until the reaction is complete.

-

Carefully quench the reaction mixture with ice water and neutralize with a base.

-

Extract the product with an organic solvent and purify by column chromatography or distillation to afford this compound.

Core Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound is primarily dictated by the reactivity of the C2-chloro substituent. The electron-deficient nature of the pyridine ring, further enhanced by the electronegative nitrogen and the inductive effect of the 4-trifluoroethoxy group, makes the C2 and C6 positions highly susceptible to nucleophilic attack.[2]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is an excellent leaving group for SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alcohols, which are common functional groups in bioactive molecules.

Figure 2: General schematic of SNAr reactions.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can solvate the cationic counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.

-

Base: For amine and alcohol nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is often required to deprotonate the nucleophile or to scavenge the HCl byproduct.

-

Temperature: While many SNAr reactions on activated pyridines proceed at room temperature, heating may be necessary for less reactive nucleophiles.

Self-Validating System: The progress of the SNAr reaction can be reliably monitored by TLC (disappearance of the starting material and appearance of a new, typically more polar, product spot) or LC-MS (disappearance of the starting material's mass peak and appearance of the product's mass peak).

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of this compound is also amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl or heteroaryl groups by coupling with a boronic acid or ester. This is a widely used strategy for constructing biaryl motifs found in many kinase inhibitors and other targeted therapies.[3]

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds with a broader range of amines than might be possible under SNAr conditions, including less nucleophilic anilines and amides.

Sonogashira Coupling: This reaction facilitates the introduction of alkyne functionalities, which can be valuable for further synthetic elaboration or as structural elements in their own right.

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of the 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical reactivity and electronic properties of the 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine core. This pyridine derivative is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a chlorine atom at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position, imparts a distinct set of electronic and reactive characteristics that are of significant interest in drug design and development.

Electronic Landscape of the this compound Ring

The electronic nature of the this compound ring is a nuanced interplay of inductive and resonance effects from its substituents, which ultimately dictates its reactivity.

The pyridine nitrogen atom is inherently electron-withdrawing, creating a permanent dipole and rendering the ring electron-deficient compared to benzene. This electron deficiency is most pronounced at the α (2- and 6-) and γ (4-) positions.

The substituents on the ring further modulate this electronic landscape:

-

2-Chloro Group: The chlorine atom exerts a dual electronic effect. It is inductively electron-withdrawing (-I) due to its high electronegativity, further depleting electron density from the ring. It also possesses lone pairs of electrons that can be donated to the ring via a weak resonance effect (+M). However, for halogens, the inductive effect is generally considered to be dominant.

-

4-(2,2,2-trifluoroethoxy) Group: This substituent has a more complex electronic influence:

-

Inductive Effect (-I): The three highly electronegative fluorine atoms on the ethoxy group create a strong dipole, resulting in a significant inductive electron withdrawal from the pyridine ring through the ether oxygen and the methylene bridge.

-

Resonance Effect (+M): The lone pairs on the ether oxygen can be delocalized into the pyridine ring through resonance, donating electron density. This donation is most effective at the ortho and para positions relative to the substituent.

-

The overall electronic character of the this compound ring is a balance of these competing effects. The strong inductive withdrawal from the trifluoroethoxy group, coupled with the inherent electron deficiency of the pyridine ring and the inductive effect of the chlorine atom, renders the ring highly susceptible to nucleophilic attack.

Chemical Reactivity: A Versatile Hub for Molecular Elaboration

The electronic properties of this compound translate into a rich and predictable reactivity profile, making it a valuable intermediate for the synthesis of complex molecules. The primary modes of reactivity are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing substituents, makes the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position serves as an excellent leaving group.

The general mechanism for the SNAr reaction at the 2-position is an addition-elimination pathway, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

2.1.1. Reactions with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a common method for the synthesis of 2-amino-4-(2,2,2-trifluoroethoxy)pyridine derivatives, which are important pharmacophores.

Experimental Protocol: Synthesis of 2-Anilino-4-(2,2,2-trifluoroethoxy)pyridine

-

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add aniline (1.2 eq) and a non-nucleophilic base such as triethylamine (NEt3) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-anilino-4-(2,2,2-trifluoroethoxy)pyridine.

2.1.2. Reactions with Alkoxide Nucleophiles

Alkoxide nucleophiles, such as sodium methoxide or ethoxide, can readily displace the chloride at the 2-position to form 2-alkoxy-4-(2,2,2-trifluoroethoxy)pyridine derivatives.

Experimental Protocol: Synthesis of 2-Methoxy-4-(2,2,2-trifluoroethoxy)pyridine

-

To a solution of this compound (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide (1.5 eq) in methanol.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

-

Purify by flash chromatography if necessary.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position of the pyridine ring can also participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

2.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl compounds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Phenyl-4-(2,2,2-trifluoroethoxy)pyridine

-

In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or Pd(dppf)Cl2 (0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.[5][6]

2.2.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond, providing access to substituted alkynes. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base.

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-(2,2,2-trifluoroethoxy)pyridine

-

To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a solvent such as tetrahydrofuran (THF) or DMF, add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 eq), a copper co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine or diisopropylamine).[7][8]

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

-

Purify the residue by flash column chromatography to isolate the desired product.

Data Summary

| Property | Value |

| Molecular Formula | C7H5ClF3NO |

| Molecular Weight | 211.57 g/mol |

| CAS Number | 885277-01-0 |

| Predicted XLogP3 | 2.6 |

| Predicted Boiling Point | 215.1±40.0 °C at 760 mmHg |

| Predicted Density | 1.453±0.06 g/cm3 |

Data obtained from publicly available chemical databases. These values are predicted and should be used as a guide.

Conclusion

The this compound ring is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its electronic properties, characterized by an electron-deficient pyridine core further activated by the inductive effects of the chloro and trifluoroethoxy substituents, make it an excellent substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide, based on established chemical principles and analogous systems, provide a solid foundation for the synthesis of a diverse array of novel pyridine derivatives with potential therapeutic applications. As a Senior Application Scientist, I am confident that a thorough understanding of the reactivity and electronic properties of this core structure will empower researchers to design and execute efficient synthetic strategies for the development of next-generation pharmaceuticals.

References

- 1. global.oup.com [global.oup.com]

- 2. web.viu.ca [web.viu.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solved 10. 4-Chloropyridine reacts with sodium methoxide to | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Double-Edged Sword: A Technical Guide to the Mechanism of Action of Pharmaceutical Intermediates

Foreword: Beyond the Synthetic Stepping Stone

To the dedicated researchers, scientists, and drug development professionals who navigate the complex labyrinth of pharmaceutical sciences, the term "pharmaceutical intermediate" often evokes images of a transient molecule—a mere stepping stone in a multi-step synthesis of an Active Pharmaceutical Ingredient (API). While this role as a crucial building block is undeniable, it represents only one facet of their intricate character.[1][2][3][4][5] This guide ventures beyond the confines of synthetic chemistry to illuminate a more dynamic and often critical aspect of pharmaceutical intermediates: their own intrinsic biological activities and their potential to dictate the safety and efficacy profile of a final drug product.

This document is structured not as a rigid protocol, but as a narrative journey through the lifecycle of a pharmaceutical intermediate from a mechanistic perspective. We will explore the fundamental principles of their potential for direct pharmacological action, the nuances of their metabolic fate, and the critical implications of bioactivation into reactive species. Our exploration is grounded in the principles of scientific integrity, providing not just the "what" but the "why" behind experimental choices and validating every protocol as a self-contained system of inquiry.

Section 1: The Intermediate as a Bioactive Entity: Unmasking Latent Pharmacology

While ideally pharmaceutical intermediates are transient and devoid of significant biological effects, this is not always the case. In some instances, these molecules can possess their own pharmacokinetic and pharmacodynamic profiles, influencing biological systems in unintended ways. Understanding this latent bioactivity is a critical risk mitigation strategy in drug development.

Pharmacokinetics of Intermediates: An Unforeseen Journey

The absorption, distribution, metabolism, and excretion (ADME) of a pharmaceutical intermediate, should it persist into the final drug product or be formed in vivo, can have profound implications.[6][7][8][9][10] The principles of pharmacokinetics apply not only to the intended API but also to these related substances.

-

Absorption and Distribution: The physicochemical properties of an intermediate, such as its lipophilicity, size, and charge, will govern its ability to be absorbed and distributed throughout the body. An intermediate with high membrane permeability could potentially reach unintended biological compartments and interact with off-target molecules.

-

Metabolism: Intermediates are subject to the same metabolic enzymes as the parent drug, primarily the cytochrome P450 (CYP) superfamily.[11][12] The metabolic profile of an intermediate can differ significantly from the API, leading to the formation of unique metabolites with their own pharmacological or toxicological properties.

-

Excretion: The route and rate of elimination of an intermediate are crucial in determining its potential for accumulation and, consequently, long-term toxicity.

Pharmacodynamics of Intermediates: The Potential for Off-Target Effects

The interaction of a pharmaceutical intermediate with biological targets is a key area of investigation. While often less potent than the final API, intermediates can still exhibit clinically relevant pharmacodynamics.

-

Receptor Binding: An intermediate may possess a structural motif that allows it to bind to receptors, ion channels, or enzymes, leading to unintended agonistic or antagonistic effects.

-

Enzyme Inhibition: Intermediates can act as inhibitors of metabolic enzymes, such as CYPs, leading to drug-drug interactions if co-administered with other medications.[12]

Section 2: The Dark Side of Metabolism: Bioactivation to Reactive Intermediates

One of the most significant concerns regarding pharmaceutical intermediates and the parent drugs themselves is their potential for "bioactivation." This process involves metabolic conversion into chemically reactive species that can cause cellular damage and lead to severe toxicity.[13][14][15][16][17][18] A significant portion of drug-induced toxicities, particularly idiosyncratic adverse drug reactions, are attributed to the formation of these reactive metabolites.[1][19][20][21]

The Genesis of Reactivity: Key Metabolic Pathways

Several common metabolic transformations can lead to the formation of electrophilically reactive drug metabolites.[16] These reactive species are often short-lived but can inflict significant damage before being detoxified.

-

Quinone Formation: The oxidation of aromatic rings can lead to the formation of highly reactive quinones or quinone-imines.[16] These intermediates are potent electrophiles that can readily react with cellular nucleophiles.

-

Epoxidation: The formation of epoxides from aromatic or olefinic moieties is another common bioactivation pathway.[16] While some epoxides are stable and can be detoxified, others are highly reactive and can bind to macromolecules.

-

Thiophene Sulfur-Oxidation: Thiophene rings, present in some drug molecules, can be oxidized to reactive S-oxides or S-chloride intermediates.[22]

-

Nitroaromatic Reduction: The reduction of nitroaromatic groups can generate nitroso and hydroxylamine intermediates, which are highly reactive.[16]

The following diagram illustrates the general principle of bioactivation leading to toxicity.

Caption: General scheme of drug/intermediate bioactivation and detoxification pathways.

The Mechanism of Toxicity: Covalent Binding to Macromolecules

The primary mechanism by which reactive intermediates exert their toxicity is through covalent binding to cellular macromolecules, such as proteins and DNA.[11][13][23] This irreversible binding can have several detrimental consequences:

-

Protein Dysfunction: Adduction to proteins can alter their structure and function, leading to enzyme inhibition, disruption of signaling pathways, or impairment of cellular transport.[13]

-

Haptenization and Immune Response: When a reactive intermediate binds to a protein, it can form a "hapten-carrier complex." This modified protein can be recognized as foreign by the immune system, triggering an immune response that can lead to hypersensitivity reactions and idiosyncratic drug toxicity.[6][18][24]

-

DNA Adducts and Genotoxicity: Covalent binding to DNA can lead to mutations and chromosomal damage, potentially resulting in carcinogenicity.[16]

Section 3: Experimental Approaches to Interrogate Intermediate Bioactivity

A proactive and robust experimental strategy is essential to identify and characterize the potential for an intermediate to be bioactive or to form reactive metabolites. This section outlines key experimental workflows and the rationale behind their application.

In Vitro Screening for Reactive Metabolites

Early-stage in vitro screening is a cornerstone of modern drug discovery, aiming to identify liabilities before significant resources are invested.[1]

Protocol 1: Glutathione (GSH) Trapping Assay in Human Liver Microsomes

This assay is a widely used method to detect the formation of "soft" electrophilic reactive intermediates.[20][25] Glutathione, a tripeptide present in high concentrations in cells, acts as a nucleophile to "trap" reactive species, forming stable adducts that can be detected by mass spectrometry.

Methodology:

-

Incubation: The test compound (intermediate or drug) is incubated with human liver microsomes (a source of CYP enzymes) and NADPH (a necessary cofactor) in the presence of a high concentration of glutathione.

-

Sample Preparation: The reaction is quenched, and proteins are precipitated. The supernatant, containing the GSH adducts, is collected.

-

LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is programmed to detect the characteristic mass of the GSH adduct.[3][25]

-

Data Analysis: The presence of a peak corresponding to the GSH adduct confirms the formation of a reactive intermediate.

The following diagram illustrates the workflow for a typical GSH trapping experiment.

Caption: Workflow for a glutathione (GSH) trapping assay.

Table 1: Common Trapping Agents for Different Reactive Intermediates

| Trapping Agent | Target Reactive Intermediate | Reference |

| Glutathione (GSH) | Soft electrophiles (e.g., quinones, epoxides) | [2][20][25] |

| Potassium Cyanide (KCN) | Hard electrophiles (e.g., iminium ions) | [2][26] |

| Semicarbazide | Carbonyls | [2][26] |

Covalent Binding Assays

These assays directly measure the extent to which a radiolabeled compound or its metabolites bind irreversibly to proteins.

Protocol 2: In Vitro Covalent Binding to Liver Microsomal Proteins

Methodology:

-

Radiolabeling: The test compound is synthesized with a radioactive isotope (e.g., ¹⁴C or ³H).

-

Incubation: The radiolabeled compound is incubated with liver microsomes and NADPH.

-

Protein Precipitation and Washing: The proteins are precipitated and repeatedly washed to remove any non-covalently bound radioactivity.

-

Quantification: The amount of radioactivity remaining in the protein pellet is quantified using liquid scintillation counting. This is a direct measure of covalent binding.

Advanced Analytical Techniques

Modern analytical chemistry provides a powerful toolkit for the detection and characterization of reactive intermediates and their adducts.

| Analytical Technique | Application in Intermediate Analysis | Key Advantages | References |

| LC-MS/MS | Primary tool for detecting and structurally characterizing trapped adducts and stable metabolites. | High sensitivity and specificity. | [2][3] |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, aiding in the confident identification of unknown metabolites and adducts. | Unambiguous elemental composition determination. | [25][26] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of isolated metabolites and adducts. | Provides detailed structural information. | [2] |

Section 4: Mitigating the Risks of Intermediate Bioactivity in Drug Development

Identifying a potential liability is only the first step. The ultimate goal is to mitigate this risk through informed drug design and development strategies.[4][19]

-

Structure-Activity Relationship (SAR) Studies: Once a structural alert for bioactivation is identified, medicinal chemists can synthesize analogues that block or alter the site of metabolic activation.[4]

-

Computational Modeling: In silico tools can be used to predict the sites of metabolism and the potential for a molecule to form reactive intermediates, guiding the design of safer compounds.[10][12][16][27][28]

-

Dose and Exposure Considerations: The risk of toxicity is often related to the total body burden of the reactive metabolite.[20] A compound that forms a reactive metabolite may still be safe if the dose is low and the metabolic pathway is minor.

Conclusion: An Integrated Perspective for Safer Medicines

The mechanism of action of a pharmaceutical intermediate extends far beyond its role in chemical synthesis. A comprehensive understanding of its potential for bioactivity, metabolic activation, and interaction with biological systems is paramount for the development of safe and effective medicines. By integrating the principles of pharmacokinetics, pharmacodynamics, and toxicology with advanced analytical and computational tools, we can proactively identify and mitigate the risks associated with these often-overlooked molecules. This integrated approach is not merely a matter of regulatory compliance; it is a fundamental pillar of scientific integrity and our collective responsibility to the patients who will ultimately benefit from our discoveries.

References

- 1. In vitro screening techniques for reactive metabolites for minimizing bioactivation potential in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Active Metabolites in Drug Toxicity | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. | Semantic Scholar [semanticscholar.org]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. benthamscience.com [benthamscience.com]

- 13. Drug bioactivation, covalent binding to target proteins and toxicity relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bioactivation and bioinactivation of drugs and drug metabolites: Relevance to adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Chemical toxicology: reactive intermediates and their role in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Strategies for dealing with reactive intermediates in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Reactive metabolites and their role in drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. waters.com [waters.com]

- 26. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]

- 27. Computational model for drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of a chlorine atom and a trifluoroethoxy group on the pyridine ring, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the synthetic history and methodology for the preparation of this compound, with a particular focus on the underlying chemical principles and practical experimental considerations.

The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyridine with 2,2,2-trifluoroethanol. This guide will delve into the mechanistic details of this transformation, the factors governing its regioselectivity, and a detailed, field-proven experimental protocol.

Synthetic Strategy and Regioselectivity

The synthesis of this compound is a prime example of a nucleophilic aromatic substitution reaction on an electron-deficient heterocyclic system. The starting material, 2,4-dichloropyridine, possesses two reactive sites for nucleophilic attack. The regiochemical outcome of the reaction is a critical consideration for any synthetic chemist.

In the case of 2,4-dichloropyridine, nucleophilic attack is overwhelmingly favored at the 4-position. This selectivity is a direct consequence of the electronic structure of the pyridine ring and the stability of the intermediate formed during the reaction.[1]

The mechanism of the SNAr reaction proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] When a nucleophile, in this case, the 2,2,2-trifluoroethoxide ion, attacks the 4-position of the pyridine ring, the resulting negative charge can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring through resonance. This delocalization provides significant stabilization to the Meisenheimer intermediate.

Conversely, attack at the 2-position results in a Meisenheimer intermediate where the negative charge is distributed over the carbon atoms of the ring, a less stable arrangement. Consequently, the activation energy for the formation of the 4-substituted intermediate is lower, leading to the preferential formation of the 4-substituted product. This principle is a cornerstone of pyridine chemistry and is crucial for the regioselective synthesis of molecules like this compound.

The workflow for this synthesis can be visualized as follows:

References

An In-Depth Technical Guide to Electrophilic Aromatic Substitution Reactions on 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complex Reactivity of a Highly Functionalized Pyridine Core

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in biologically active molecules. However, the inherent electron-deficient nature of the pyridine ring presents a formidable challenge for classical electrophilic aromatic substitution (EAS) reactions. This guide delves into the nuanced reactivity of a particularly complex derivative, 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine, a substrate of growing interest in drug discovery programs.

This document moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide a predictive framework grounded in mechanistic principles and supported by data from analogous systems. We will dissect the interplay of the substituents—a deactivating chloro group and a powerfully deactivating trifluoroethoxy group—to forecast regiochemical outcomes and propose viable synthetic strategies. For the researcher embarking on the functionalization of this or similar electron-poor heterocyclic systems, this guide aims to be an indispensable resource, illuminating pathways to success and flagging potential pitfalls.

The Electronic Landscape of this compound: A Tale of Two Deactivators

To predict the outcome of any EAS reaction, a thorough understanding of the substrate's electronic properties is paramount. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons.[1][2] This intrinsic deactivation is further compounded by the substituents in our target molecule.

-

The 2-Chloro Group: Halogens are a classic example of substituents with opposing inductive and resonance effects.[3] Inductively, the chlorine atom is strongly electron-withdrawing (-I effect), deactivating the entire ring. Through resonance, its lone pairs can donate electron density back into the ring (+M effect), an effect that primarily directs incoming electrophiles to the ortho and para positions. However, in the case of halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation.

-

The 4-(2,2,2-trifluoroethoxy) Group: An alkoxy group (-OR) is generally considered an activating, ortho, para-directing group due to the strong resonance donation from the oxygen lone pairs. However, the presence of the three fluorine atoms on the ethyl group dramatically alters its electronic character. The intense electron-withdrawing inductive effect of the trifluoromethyl group is relayed through the ethoxy linker to the pyridine ring, making the 4-(2,2,2-trifluoroethoxy) group a potent deactivating group.

Predicting the Site of Electrophilic Attack:

The confluence of these effects renders the this compound ring exceptionally electron-deficient and thus, highly unreactive towards electrophilic attack. The positions available for substitution are C-3, C-5, and C-6.

-

C-6 Position: This position is ortho to the deactivating nitrogen and ortho to the chloro group. The combined deactivating effects make this position highly unlikely to react.

-

C-3 Position: This position is meta to the nitrogen, ortho to the 4-alkoxy group, and meta to the 2-chloro group. The directing influence of the strongly deactivating 4-(2,2,2-trifluoroethoxy) group will likely dominate, making the positions meta to it (C-3 and C-5) the least deactivated.

-

C-5 Position: This position is meta to the nitrogen, meta to the 4-alkoxy group, and para to the 2-chloro group.

Considering the powerful deactivating nature of the trifluoroethoxy group, electrophilic attack, if it occurs, is most likely to be directed to the positions meta to it, namely C-3 and C-5 . The chloro group, being an ortho, para-director, will direct to the C-3 (ortho) and C-5 (para) positions. Therefore, the directing effects of both groups converge on the C-3 and C-5 positions. Distinguishing between these two electronically similar positions can be challenging, and a mixture of products is a distinct possibility. Steric hindrance is unlikely to be a major differentiating factor between these two positions for smaller electrophiles.

Strategic Approaches to Electrophilic Aromatic Substitution

Given the profound deactivation of the pyridine ring, successful EAS reactions will necessitate forcing conditions. Furthermore, direct functionalization may lead to low yields or require a catalyst.

Nitration

Nitration is a cornerstone of EAS chemistry. For highly deactivated systems, a potent nitrating agent is required.

Proposed Protocol:

-

Reagents: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent for deactivated rings.

-

Conditions: The reaction will likely require elevated temperatures, potentially in the range of 100-150 °C, and prolonged reaction times.

-

Mechanism: The sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The pyridine nitrogen will be protonated under these strongly acidic conditions, further deactivating the ring.[4] The nitronium ion will then attack the electron-deficient pyridine ring at the least deactivated positions (predicted to be C-3 and/or C-5).

-

Work-up: Careful quenching of the reaction mixture by pouring it onto ice, followed by basification to neutralize the excess acid, is a standard procedure.

Expected Outcome and Challenges:

The expected products are 2-Chloro-3-nitro-4-(2,2,2-trifluoroethoxy)pyridine and 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyridine. Due to the harsh conditions, charring and other side reactions are a significant risk, potentially leading to low yields of the desired product.

Halogenation

Introducing another halogen atom onto the ring requires a potent electrophilic halogen source and a Lewis acid catalyst.

Proposed Protocol for Bromination:

-

Reagents: Bromine (Br₂) in the presence of a strong Lewis acid such as iron(III) bromide (FeBr₃).

-

Conditions: The reaction will likely require heating.

-

Mechanism: The Lewis acid polarizes the Br-Br bond, generating a more electrophilic bromine species that can be attacked by the deactivated pyridine ring.

-

Work-up: The reaction is typically quenched with a reducing agent (e.g., sodium bisulfite solution) to destroy excess bromine, followed by a standard aqueous work-up.

Expected Outcome and Challenges:

The predicted products are 2-Chloro-3-bromo-4-(2,2,2-trifluoroethoxy)pyridine and 2-Chloro-5-bromo-4-(2,2,2-trifluoroethoxy)pyridine. As with nitration, the forcing conditions required may lead to low yields and byproducts.

Sulfonation

Sulfonation of pyridines is notoriously difficult and requires extreme conditions.[5]

Proposed Protocol:

-

Reagents: Fuming sulfuric acid (oleum), which contains a high concentration of sulfur trioxide (SO₃), the active electrophile.

-

Conditions: Very high temperatures (often >200 °C) are typically necessary. The use of a mercury(II) sulfate catalyst can sometimes facilitate the reaction at lower temperatures.[5]

-

Mechanism: The pyridine attacks the highly electrophilic SO₃. The reaction is often reversible.

-

Work-up: The highly acidic reaction mixture is carefully poured onto ice, and the product is often isolated as its salt.

Expected Outcome and Challenges:

The expected products are this compound-3-sulfonic acid and this compound-5-sulfonic acid. The extreme conditions make this a particularly challenging transformation with a high likelihood of decomposition of the starting material.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful on pyridine and its deactivated derivatives.[6][7] The nitrogen lone pair coordinates strongly with the Lewis acid catalyst, adding a positive charge to the nitrogen and further deactivating the ring to a point where it will not undergo electrophilic attack. Therefore, direct Friedel-Crafts reactions on this compound are not expected to be a viable synthetic route.

The N-Oxide Strategy: An Alternative Pathway to Functionalization

A well-established and highly effective strategy for activating the pyridine ring towards EAS is the formation of the corresponding pyridine N-oxide.[8][9]

The Principle:

Oxidation of the pyridine nitrogen to an N-oxide introduces a formal negative charge on the oxygen and a formal positive charge on the nitrogen. The oxygen atom can donate electron density back into the ring via resonance, which significantly increases the electron density at the C-2, C-4, and C-6 positions, thereby activating them towards electrophilic attack.

Figure 1: General workflow for the activation of a pyridine ring towards electrophilic aromatic substitution via N-oxide formation.

Synthesis of this compound N-oxide

Proposed Protocol:

-

Reagents: A peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Conditions: The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform at or below room temperature.

-

Work-up: The reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove the acidic byproduct, followed by a standard aqueous work-up and purification by chromatography or recrystallization.

Electrophilic Aromatic Substitution on the N-Oxide

With the N-oxide in hand, EAS reactions can be attempted under milder conditions than those required for the parent pyridine. The substitution is now expected to occur at the positions ortho or para to the N-oxide group. In this case, the C-2 and C-6 positions are electronically activated. However, the C-2 position is already substituted with a chloro group. Therefore, electrophilic attack is predicted to occur at the C-6 position . The directing effects of the other substituents would need to be considered, but the powerful activating effect of the N-oxide is likely to dominate.

Deoxygenation

The final step is the removal of the N-oxide oxygen to afford the functionalized pyridine.

Proposed Protocol:

-

Reagents: Phosphorus trichloride (PCl₃) in a solvent like chloroform or zinc dust in acetic acid.[10]

-

Conditions: These reactions are often carried out at room temperature or with gentle heating.

-

Work-up: The work-up procedure will depend on the chosen reagent but typically involves quenching and extraction.

This three-step sequence (oxidation, EAS, deoxygenation) provides a powerful, albeit longer, route to substituted pyridines that are inaccessible through direct functionalization.

Summary of Predicted Regioselectivity and Data

| Reaction Type | Predicted Major Product(s) (Direct Substitution) | Predicted Major Product (via N-Oxide) | Key Challenges |

| Nitration | 2-Chloro-3-nitro-4-(2,2,2-trifluoroethoxy)pyridine & 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyridine | 2-Chloro-6-nitro-4-(2,2,2-trifluoroethoxy)pyridine | Harsh conditions, low yield, potential for side reactions and decomposition. |

| Halogenation (e.g., Bromination) | 2-Chloro-3-bromo-4-(2,2,2-trifluoroethoxy)pyridine & 2-Chloro-5-bromo-4-(2,2,2-trifluoroethoxy)pyridine | 2-Chloro-6-bromo-4-(2,2,2-trifluoroethoxy)pyridine | Requires strong Lewis acid catalyst and heating; potential for low yield. |

| Sulfonation | This compound-3-sulfonic acid & this compound-5-sulfonic acid | This compound-6-sulfonic acid | Extremely harsh conditions required; high risk of decomposition. |

| Friedel-Crafts Acylation/Alkylation | Not feasible | Not feasible | Catalyst poisoning by the pyridine nitrogen. |

Conclusion and Future Outlook

The electrophilic aromatic substitution of this compound is a challenging endeavor due to the cumulative deactivating effects of the pyridine nitrogen and the two electron-withdrawing substituents. Direct functionalization, if successful, is predicted to occur at the C-3 and C-5 positions and will require forcing reaction conditions, likely resulting in modest yields.

For researchers in drug development and related fields, the most promising strategy for introducing electrophiles onto this ring system is through the N-oxide intermediate. This approach circumvents the inherent unreactivity of the parent pyridine and offers a regioselective route to C-6 substituted analogues. While this adds two steps to the synthetic sequence, the potential for cleaner reactions, higher yields, and access to a different regioisomer makes it a highly valuable and often necessary strategy.

Further experimental work is required to validate these predictions and to optimize reaction conditions. The insights provided in this guide, however, offer a solid foundation for the rational design of synthetic routes to novel and potentially valuable derivatives of this complex heterocyclic core.

References

- 1. youtube.com [youtube.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

A-Z Guide to Nucleophilic Aromatic Substitution on 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine: Mechanisms, Protocols, and Optimization

Abstract

This technical guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reaction at the 2-position of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine. This substrate is of significant interest in medicinal and agrochemical research due to the prevalence of substituted pyridine scaffolds. We will explore the fundamental principles governing this transformation, from the underlying addition-elimination mechanism to the critical role of the 4-(2,2,2-trifluoroethoxy) substituent in activating the pyridine ring. This document offers researchers, scientists, and drug development professionals a comprehensive resource, including detailed, field-proven experimental protocols for amination, etherification, and thiolation, a mechanistic discussion supported by structural diagrams, and a practical guide to reaction optimization and troubleshooting.

The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce substituents onto this heteroaromatic system is paramount for tuning molecular properties and developing new chemical entities. Nucleophilic aromatic substitution (SNAr) stands out as a powerful, often metal-free, strategy for forging carbon-heteroatom bonds on electron-deficient aromatic systems like pyridine.[1][2] The substrate in focus, this compound, is particularly well-suited for this transformation, offering a reliable platform for creating diverse molecular libraries.

Fundamentals of Nucleophilic Aromatic Substitution (SNAr) on Pyridine Scaffolds

The Addition-Elimination Mechanism

Unlike aliphatic SN2 reactions, a direct backside attack on an sp²-hybridized carbon of an aromatic ring is sterically impossible.[3] Instead, the SNAr reaction proceeds via a two-step addition-elimination mechanism .[4][5]

-

Addition: The reaction begins with the nucleophilic attack on the carbon atom bearing the leaving group (the ipso-carbon).[6] This initial attack is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[7]

-

Intermediate Formation: This addition forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[8][9] This complex is resonance-stabilized, a critical factor for the reaction to proceed.

-

Elimination: Aromaticity is restored in the final step through the expulsion of the leaving group (in this case, a chloride ion).[4]

Electronic Requirements: The Role of Electron-Withdrawing Groups (EWGs)

For an SNAr reaction to be favorable, the aromatic ring must be "activated," meaning it is rendered sufficiently electron-poor to be susceptible to nucleophilic attack.[3][4] This activation is achieved by placing strong electron-withdrawing groups (EWGs) on the ring, particularly at positions ortho or para to the leaving group.[5][10] These groups stabilize the negative charge of the Meisenheimer intermediate through resonance and/or induction, thereby lowering the activation energy of the rate-determining step.[9] Common activating groups include nitro (NO₂), cyano (CN), and sulfonyl (SO₂R) groups.[3]

Regioselectivity: Why the 2- and 4-Positions are Privileged

In pyridine chemistry, the ring nitrogen itself acts as an electron-withdrawing group, inherently making the ring more susceptible to nucleophilic attack compared to benzene. The attack of a nucleophile is strongly favored at the 2- (α) and 4- (γ) positions. This is because the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing superior stabilization.[7][11] Attack at the 3- (β) position does not allow for this crucial resonance stabilization, making it significantly less favorable.[11]

In Focus: this compound as an SNAr Substrate

Synthesis and Properties of the Starting Material

This compound (CAS No. 885277-01-0) is a crystalline solid with a molecular weight of 211.57 g/mol .[12] While various synthetic routes exist, a common laboratory approach involves the etherification of 2-chloro-4-hydroxypyridine with 2,2,2-trifluoroethyl tosylate or a similar trifluoroethylating agent. The parent 2-chloropyridines can often be synthesized from the corresponding 2-aminopyridines via diazotization reactions.[13][14]

The Activating Effect of the 4-(2,2,2-trifluoroethoxy) Group

The substituent at the 4-position is critical to the reactivity of this molecule. The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a potent electron-withdrawing group, primarily due to the strong inductive effect (-I) of the three fluorine atoms. Positioned para to the 2-chloro leaving group, it performs two essential functions:

-

It significantly lowers the electron density of the pyridine ring, making the C-2 position more electrophilic and prone to nucleophilic attack.

-

It effectively stabilizes the negative charge of the Meisenheimer intermediate that forms upon nucleophilic addition at C-2, facilitating the reaction.

This activation by the trifluoroethoxy group makes the substrate significantly more reactive in SNAr reactions than unsubstituted 2-chloropyridine.[1]

Experimental Protocols & Methodologies

General Considerations

-

Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are standard choices.[6] They effectively solubilize the reactants and help to accelerate the reaction by poorly solvating the anionic nucleophile, thus increasing its reactivity.

-

Bases: A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, or secondary amines) or to act as a scavenger for the HCl generated when using primary or secondary amines.[6] Common choices include inorganic bases like potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA).

-

Temperature: Due to the activated nature of the substrate, many reactions can proceed at moderate temperatures (e.g., 60-120 °C). However, less reactive nucleophiles may require higher temperatures.[15]

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes a typical procedure for the introduction of an amine nucleophile.

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.).

-

Add potassium carbonate (K₂CO₃, 1.5 equiv.) as the base.

-

Add the solvent, N,N-Dimethylformamide (DMF), to achieve a substrate concentration of approximately 0.5 M.

-

Add morpholine (1.2 equiv.).

-

Seal the vial and place it in a preheated heating block at 100 °C.

-

Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-morpholinyl-4-(2,2,2-trifluoroethoxy)pyridine.

Protocol 2: O-Arylation with a Phenol

This protocol details the formation of a diaryl ether linkage.

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add phenol (1.2 equiv.) and a polar aprotic solvent like DMF.

-

Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv.) portion-wise at 0 °C to deprotonate the phenol. Stir for 30 minutes at this temperature until gas evolution ceases.

-

Add a solution of this compound (1.0 equiv.) in DMF to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue via flash column chromatography to obtain the target ether.[15]

Data Summary

The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles. Yields are representative and will vary based on the specific nucleophile and optimization.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Amines | Pyrrolidine | K₂CO₃ | DMF | 80 - 100 | 4 - 12 |

| Aniline | Cs₂CO₃ | Dioxane | 100 - 120 | 12 - 24 | |

| Alcohols | Sodium Methoxide | N/A (reagent) | Methanol | Reflux | 2 - 6 |

| Phenols | 4-Methoxyphenol | NaH or K₂CO₃ | DMSO | 80 - 110 | 6 - 18 |

| Thiols | Thiophenol | K₂CO₃ | Acetonitrile | 60 - 80 | 2 - 8 |

Mechanistic Deep Dive & Reaction Optimization

The Meisenheimer Intermediate: A Closer Look

The stability of the Meisenheimer complex is the linchpin of the SNAr reaction.[8] For the title compound, nucleophilic attack at C-2 generates an anionic intermediate where the negative charge is delocalized across the pyridine ring. Crucially, two key resonance structures contribute to its stability: one places the negative charge on the ring nitrogen, and another places it on the carbon bearing the trifluoroethoxy group, where it is further stabilized by induction.

Workflow for Optimizing a Novel SNAr Transformation

When developing a new SNAr reaction with a novel nucleophile, a systematic approach is crucial. The following workflow outlines a logical progression for optimization.

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The reaction proceeds reliably at the 2-position via a classical addition-elimination mechanism, which is facilitated by the potent electron-withdrawing nature of the 4-substituent and the inherent electronic properties of the pyridine ring. By understanding the core mechanistic principles and employing systematic optimization, researchers can efficiently synthesize a wide array of 2-substituted pyridine derivatives, providing rapid access to novel chemical matter for drug discovery and materials science applications.

References

- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 7. echemi.com [echemi.com]

- 8. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Sapphire Bioscience [sapphirebioscience.com]

- 13. DE1695659B1 - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 14. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: The Trifluoroethoxy Group: A Keystone for Enhancing Molecular Stability and Bioactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry and materials science. Among these, the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) has emerged as a uniquely powerful functional group for optimizing the physicochemical and pharmacological properties of molecules. Its profound impact stems from a combination of strong electron-withdrawing effects, high lipophilicity, and exceptional metabolic stability conferred by the robust carbon-fluorine bonds. This guide provides a comprehensive technical overview of the significance of the trifluoroethoxy group. We will delve into the mechanistic principles governing its influence on molecular stability, explore its role in enhancing bioactivity through improved pharmacokinetics and target engagement, and provide validated experimental protocols for its synthesis and evaluation. This document is intended to serve as a vital resource for researchers and drug development professionals seeking to leverage the trifluoroethoxy group to overcome common challenges in molecular design and optimization.

Core Physicochemical Properties and Impact on Molecular Stability

The introduction of a trifluoroethoxy group fundamentally alters a molecule's electronic and steric profile, leading to significant improvements in stability. These changes are not merely incremental; they represent a strategic approach to molecular design that can resolve critical liabilities in drug candidates and advanced materials.

Electronic Profile and Inductive Effects